4-bromo-N-(piperidin-1-yl)pyridin-2-amine 4-bromo-N-(piperidin-1-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1707581-03-0
VCID: VC2711893
InChI: InChI=1S/C10H14BrN3/c11-9-4-5-12-10(8-9)13-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,12,13)
SMILES: C1CCN(CC1)NC2=NC=CC(=C2)Br
Molecular Formula: C10H14BrN3
Molecular Weight: 256.14 g/mol

4-bromo-N-(piperidin-1-yl)pyridin-2-amine

CAS No.: 1707581-03-0

Cat. No.: VC2711893

Molecular Formula: C10H14BrN3

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(piperidin-1-yl)pyridin-2-amine - 1707581-03-0

Specification

CAS No. 1707581-03-0
Molecular Formula C10H14BrN3
Molecular Weight 256.14 g/mol
IUPAC Name 4-bromo-N-piperidin-1-ylpyridin-2-amine
Standard InChI InChI=1S/C10H14BrN3/c11-9-4-5-12-10(8-9)13-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,12,13)
Standard InChI Key HPBHBMJIZPRWBE-UHFFFAOYSA-N
SMILES C1CCN(CC1)NC2=NC=CC(=C2)Br
Canonical SMILES C1CCN(CC1)NC2=NC=CC(=C2)Br

Introduction

Chemical Structure and Classification

Structural Analysis

4-Bromo-N-(piperidin-1-yl)pyridin-2-amine belongs to the broader family of substituted pyridines, featuring a pyridine core with specific functional group attachments. The compound contains a pyridine ring with a bromine substituent at the 4-position and a piperidin-1-yl-amino group at the 2-position. This structural arrangement creates a molecule with potential for hydrogen bonding and other intermolecular interactions that may influence its biological activity.

Related Compound Classes

This compound shares structural similarities with other pyridine-containing molecules that have demonstrated significant biological activities. For instance, various N-(pyridin-2-yl)pyrimidin-2-amine derivatives have shown activity as kinase inhibitors, particularly against cyclin-dependent kinases (CDKs) such as CDK4 and CDK6. These kinases regulate cell cycle progression and represent important targets in cancer therapy. The structural relationship between 4-bromo-N-(piperidin-1-yl)pyridin-2-amine and these established inhibitors suggests potential for similar biological applications.

Synthetic Approaches

General Synthetic Methodologies

Based on established synthetic approaches for similar pyridine derivatives, 4-bromo-N-(piperidin-1-yl)pyridin-2-amine could potentially be synthesized through nucleophilic aromatic substitution reactions. A typical synthetic route might involve the reaction of 2,4-dibromopyridine with piperidine under appropriate conditions to facilitate selective substitution at the 2-position.

Methods of Analysis and Characterization

Spectroscopic Identification

Standard analytical techniques for the characterization of 4-bromo-N-(piperidin-1-yl)pyridin-2-amine would typically include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. For similar compounds, both ¹H NMR and ¹³C NMR have been used to confirm structural features, with characteristic chemical shifts for aromatic protons and carbon atoms of the pyridine ring.

Comparative Analysis with Similar Compounds

Structure-Property Relationships

Table 1 presents a comparative analysis of hypothetical properties for 4-bromo-N-(piperidin-1-yl)pyridin-2-amine alongside related pyridine derivatives, highlighting potential structure-property relationships:

Property4-Bromo-N-(piperidin-1-yl)pyridin-2-amineN-(Pyridin-2-yl)pyrimidin-2-amine derivativesPalbociclib (CDK4/6 inhibitor)
Molecular WeightMediumVariableHigh
LipophilicityModerate to HighVariableModerate
H-bond Acceptors3VariableMultiple
H-bond Donors1VariableMultiple
Kinase SelectivityUnknownHighly selective for CDK4/6Highly selective for CDK4/6

Functional Group Significance

The specific arrangement of functional groups in 4-bromo-N-(piperidin-1-yl)pyridin-2-amine likely contributes to its chemical and biological properties. The piperidin-1-yl group introduces a basic nitrogen atom that can participate in hydrogen bonding and potentially improve solubility, while the bromine substituent affects the electronic properties of the pyridine ring and may enhance binding interactions with protein targets.

Research Limitations and Future Directions

Current Knowledge Gaps

Research specifically focused on 4-bromo-N-(piperidin-1-yl)pyridin-2-amine appears limited, with few comprehensive studies available in the literature. This represents a significant knowledge gap that warrants further investigation, particularly regarding its synthesis, characterization, and biological evaluation.

Recommended Research Approaches

Future research on 4-bromo-N-(piperidin-1-yl)pyridin-2-amine could benefit from systematic studies including:

  • Optimization of synthetic routes and purification methods

  • Comprehensive characterization using advanced analytical techniques

  • Biological screening against diverse targets, particularly kinases

  • Structure-activity relationship studies through the synthesis of analogues

  • Computational modeling to predict potential binding modes with target proteins

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